What are the chemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile?
What are the chemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. This compound, a key intermediate in the synthesis of various pharmaceuticals, is of significant interest to the scientific community.
Core Chemical Properties
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, also known as homovanillonitrile, is a solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [2] |
| CAS Number | 4468-58-0 | [1] |
| Appearance | Solid | [1] |
| Purity | 95.0% | [1] |
| InChI Key | YAIONKMWQNEDJU-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile can be achieved through various methods. A common approach involves the reaction of a substituted benzyl alcohol with a cyanide source.
Synthesis from 3-Methoxy-4-hydroxybenzylamine
One documented method involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide in a diluent at elevated temperatures.[3] The hydrogen cyanide can be used in its anhydrous form or generated in situ from an alkali metal cyanide and an acid.[3]
Experimental Workflow for Synthesis
Caption: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
Purification
Purification of the crude product is essential to achieve the desired purity for subsequent applications. Flash chromatography is a commonly employed technique.
A General Protocol for Flash Chromatography Purification:
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Sample Preparation: The crude material is dissolved in a minimal amount of a suitable solvent. Silica gel is then added to adsorb the compound. The solvent is subsequently removed under vacuum.
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Column Chromatography: A silica gel flash column is used. The separation is typically achieved using a solvent system such as a mixture of hexane and ethyl acetate.
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Elution: The product is eluted from the column, and fractions are collected.
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Analysis: The purity of the collected fractions is assessed using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile are available from suppliers, general protocols for related compounds provide insight into the expected spectral features.[4] For ¹H NMR of a similar compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile, the spectrum was recorded on a 400 MHz instrument using CDCl₃ as the solvent.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of the related compound (2-Methoxyphenyl)acetonitrile shows characteristic absorbances for the nitrile and other functional groups.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of the isomeric (2-Methoxyphenyl)acetonitrile is available in the NIST WebBook, providing an example of the fragmentation that might be expected.[7]
Potential Biological Significance
While direct studies on the biological activity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile are limited, its role as a known intermediate in the synthesis of the intravenous anesthetic propanidid suggests a potential interaction with neurological pathways.[3] Propanidid is known to act on the central nervous system, and its synthesis from this acetonitrile derivative implies a structural relationship that may translate to some level of biological activity or serve as a basis for the design of new neurologically active compounds.
Hypothesized Relationship to Propanidid Synthesis
Caption: Synthetic pathway from the core compound to Propanidid.
This guide serves as a foundational resource for professionals engaged in research and development involving 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile. Further investigation into its biological activities is warranted to fully explore its potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 4. 4468-58-0|2-(3-Hydroxy-4-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 7. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
